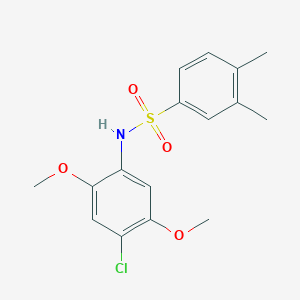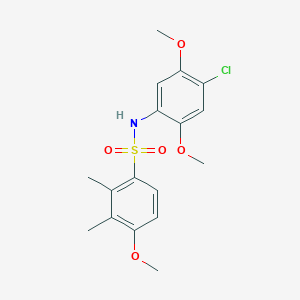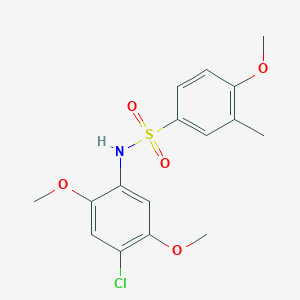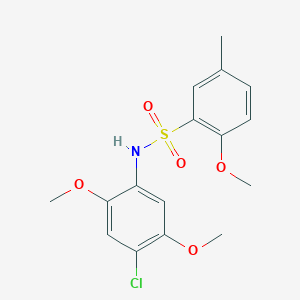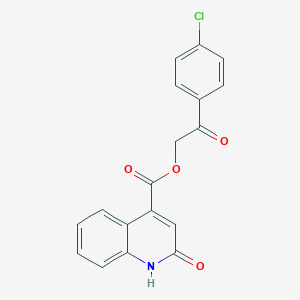
2-(4-氯苯基)-2-氧代乙基 2-羟基-4-喹啉羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate is a chemical compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a quinoline ring system, which is a fused aromatic heterocycle, and a chlorophenyl group, which contributes to its unique chemical properties.
科学研究应用
2-(4-Chlorophenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The chlorophenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves esterification to form the 2-oxoethyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline ring or the chlorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the quinoline ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the chlorophenyl group can enhance the compound’s binding affinity to its targets, increasing its potency.
相似化合物的比较
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar in structure but lacks the chlorophenyl group.
4-Chlorophenyl 2-hydroxyquinoline-4-carboxylate: Similar but with different substituents on the quinoline ring.
2-(4-Bromophenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate: Similar but with a bromine atom instead of chlorine.
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate is unique due to the presence of both the chlorophenyl group and the quinoline ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO4/c19-12-7-5-11(6-8-12)16(21)10-24-18(23)14-9-17(22)20-15-4-2-1-3-13(14)15/h1-9H,10H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELOMABFBSRQMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
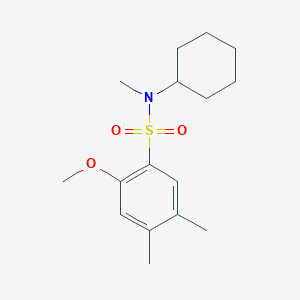
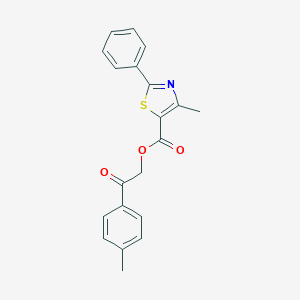
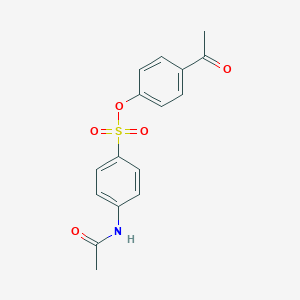
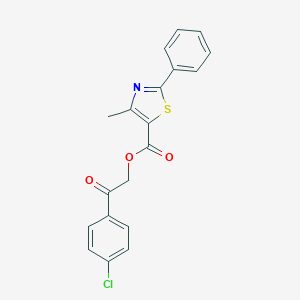
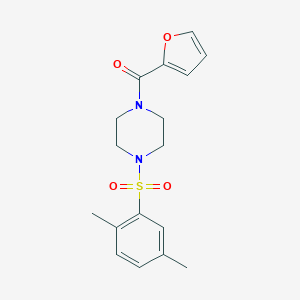
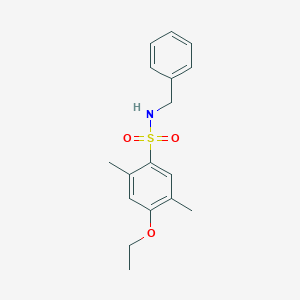

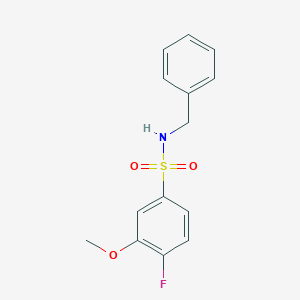
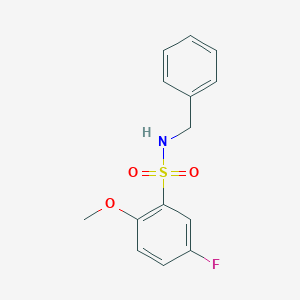
![1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497491.png)
